molecular formula C22H24N4O3 B11122575 2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone

2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B11122575
M. Wt: 392.5 g/mol
InChI Key: RCZORKLKCPZXMS-UHFFFAOYSA-N
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Description

2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone is a complex organic compound that features a combination of oxadiazole, phenoxy, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a nitrile oxide.

    Attachment of the phenoxy group: This step involves the reaction of the oxadiazole derivative with a phenol derivative under basic conditions.

    Introduction of the piperazine moiety: This can be done by reacting the intermediate with 1-(4-methylpiperazin-1-yl)ethanone under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group.

    Substitution: The phenoxy and piperazine moieties can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of bases or acids as catalysts.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will depend on the substituents introduced during the reaction.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.

    Chemical Research: It can be used as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The oxadiazole ring and piperazine moiety are known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone
  • 2-{4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the methyl group on the phenyl ring, for example, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C22H24N4O3/c1-16-3-5-17(6-4-16)21-23-22(29-24-21)18-7-9-19(10-8-18)28-15-20(27)26-13-11-25(2)12-14-26/h3-10H,11-15H2,1-2H3

InChI Key

RCZORKLKCPZXMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)N4CCN(CC4)C

Origin of Product

United States

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